molecular formula C24H24N2O6S B2703168 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1251569-06-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Cat. No. B2703168
CAS RN: 1251569-06-8
M. Wt: 468.52
InChI Key: PVNYQIBQUSYQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Research on compounds with structural similarities, such as 2,3-dihydrobenzo[b][1,4]dioxine and related derivatives, highlights the synthetic pathways and reactivity of these compounds. For example, a study on the synthesis of pyridine derivatives involving processes like oxidative aminocarbonylation-cyclization demonstrates the complex synthetic routes used to generate molecules with potential biological activity (Gabriele et al., 2006).

Biological Activities

  • The reactivity and potential biological applications of similar compounds, such as the evaluation of antimicrobial nano-materials and their derivatives, provide insights into the broad spectrum of biological activities that these compounds might exhibit. This includes their use in antimicrobial applications, where derivatives have shown effectiveness against fungi and bacteria (Mokhtari & Pourabdollah, 2013).

Pharmacological Potential

  • Theoretical investigations and molecular docking studies, as seen with antimalarial sulfonamides, offer a glimpse into the drug discovery process involving compounds with similar backbones. Such studies highlight the potential for these compounds to be utilized in various pharmacological contexts, including their interaction with biological targets and their role in drug design (Fahim & Ismael, 2021).

Chemical Properties and Applications

  • Detailed investigations into the chemical properties of related compounds, such as the study on oxidative reactivity channels, illustrate the complex behavior of these molecules under various conditions and their potential applications in chemical synthesis, material science, and as probes in analytical chemistry (Pailloux et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-15-4-7-19(8-5-15)33(29,30)23-16(2)12-17(3)26(24(23)28)14-22(27)25-18-6-9-20-21(13-18)32-11-10-31-20/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNYQIBQUSYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

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